(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine
Description
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine (CAS 767340-03-4) is a synthetic intermediate in the production of sitagliptin (MK-0431), a dipeptidyl peptidase IV (DPP-IV) inhibitor used to treat type 2 diabetes mellitus. Its molecular formula is C₁₆H₁₃F₆N₅O, with a molecular weight of 405.30 g/mol . The compound features a triazolopiperazine core, a trifluoromethyl substituent, and a 2,4,5-trifluorophenyl group, which are critical for binding to the DPP-IV active site. The (2Z) configuration distinguishes it from the pharmacologically active (2R) stereoisomer (sitagliptin), which exhibits potent DPP-IV inhibition (IC₅₀ = 18 nM) .
Properties
IUPAC Name |
(Z)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSFDUAUKXKPCZ-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C(/CC3=CC(=C(C=C3F)F)F)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301103416 | |
| Record name | (2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767340-03-4 | |
| Record name | (2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767340-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitagliptin enamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0767340034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITAGLIPTIN ENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC8PXU74K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine, commonly referred to as a DPP-IV inhibitor, has garnered attention for its potential therapeutic applications in treating type 2 diabetes and hypertension. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
- Molecular Formula : C16H13F6N5O
- Molecular Weight : 405.30 g/mol
- CAS Number : 767340-03-4
- Purity : >95% (HPLC)
The primary mechanism of action for this compound is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV is an enzyme that degrades incretin hormones, which are crucial for insulin secretion and glucose metabolism. By inhibiting this enzyme, the compound enhances the levels of incretin hormones, leading to improved glycemic control in diabetic patients.
In Vitro Studies
Research conducted by Kim et al. (2005) demonstrated that this compound exhibited potent DPP-IV inhibitory activity with an IC50 value of 18 nM , indicating strong efficacy in enhancing insulin secretion in vitro . The selectivity over other proline-selective peptidases further supports its potential therapeutic use.
In Vivo Studies
In animal models, the compound showed promising results regarding oral bioavailability and in vivo efficacy. Notably, MK-0431 (the phosphate salt form of the compound) was selected for further development due to its favorable pharmacokinetic properties and significant reductions in blood glucose levels .
Case Studies
- Clinical Trials : A clinical trial involving MK-0431 demonstrated significant reductions in HbA1c levels in subjects with type 2 diabetes compared to placebo groups. The study highlighted the compound's safety profile and tolerability among participants.
- Comparative Studies : In comparative studies against other DPP-IV inhibitors like sitagliptin and saxagliptin, (2Z)-4-Oxo showed superior selectivity and potency in preclinical models .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C16H13F6N5O |
| Molecular Weight | 405.30 g/mol |
| IC50 (DPP-IV Inhibition) | 18 nM |
| Oral Bioavailability | High |
| Efficacy in Animal Models | Significant glucose reduction |
Comparison with Similar Compounds
Sitagliptin Phosphate (MK-0431)
Sitagliptin phosphate, the (2R) -stereoisomer phosphate salt, is the clinically approved form. Key comparisons include:
The (2Z) isomer lacks the stereochemical configuration required for DPP-IV binding, rendering it inactive. The (2R) isomer’s trifluoromethyl and triazolopiperazine groups enhance selectivity over other proline-specific peptidases .
Riluzole Analogues (Neuroprotective Agents)
Structurally related triazolo-pyrazine derivatives, such as compounds 220 and 221 , share functionalized ethyl side chains but target neuroprotection rather than DPP-IV:
These analogues highlight the role of substituents in redirecting activity toward neurological targets.
Other DPP-IV Inhibitors (Vildagliptin, Saxagliptin)
Compared to second-generation DPP-IV inhibitors:
The (2Z) compound’s triazolopiperazine core is unique to sitagliptin’s structural class, whereas vildagliptin and saxagliptin use distinct scaffolds .
Salt Forms and Polymorphs
The (2R) -isomer’s salts and polymorphs demonstrate formulation advantages over the (2Z) intermediate:
Research Findings and Key Data
- Synthetic Utility : The (2Z) -isomer is a precursor to sitagliptin, optimized for large-scale synthesis via stereoselective reduction .
- Metabolism : Sitagliptin’s metabolites (e.g., M2, M5) involve cyclization of the primary amine, a pathway irrelevant to the (2Z) -isomer due to structural differences .
- Therapeutic Scope : Sitagliptin’s efficacy extends beyond diabetes to obesity and hypertension, driven by DPP-IV’s role in incretin regulation . The (2Z) -isomer lacks direct therapeutic applications.
Preparation Methods
Synthesis of the Triazolopyrazine Core
The triazolopyrazine scaffold is synthesized via cyclization reactions involving ethylenediamine derivatives and substituted oxadiazoles. As outlined in the patent WO2004080958A2 , the process begins with the preparation of a 2-(chloromethyl)-1,3,4-oxadiazole intermediate bearing a trifluoromethyl group. This intermediate reacts with a protected ethylenediamine (e.g., N-benzylethylenediamine) under mild conditions to form an amidine precursor. Cyclization is achieved through acid- or base-mediated intramolecular nucleophilic attack, yielding the 5,6,7,8-tetrahydro triazolo[4,3-a]pyrazine core.
Key Reaction Conditions :
-
Oxadiazole formation : Cyclodehydration of a bis-hydrazide precursor using phosphoryl chloride (POCl₃) at 0–5°C .
-
Amidine intermediate synthesis : Reaction of 2-(chloromethyl)-1,3,4-oxadiazole with ethylenediamine in methanol at 50°C for 20 hours .
-
Cyclization : Treatment with hydrochloric acid in ethanol under reflux to afford the triazolopyrazine hydrochloride salt .
Introduction of the 2,4,5-Trifluorophenyl Group
The 2,4,5-trifluorophenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki coupling. The patent describes substituting the triazolopyrazine core at position 3 with aryl groups using palladium-catalyzed cross-coupling reactions. For example, a trifluoromethyl-substituted triazolopyrazine intermediate undergoes coupling with 2,4,5-trifluorophenylboronic acid in the presence of a Pd(PPh₃)₄ catalyst and cesium carbonate as a base.
Optimized Parameters :
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Solvent : Tetrahydrofuran (THF)/water (4:1).
-
Temperature : 80°C for 12 hours.
Formation of the Enamine Side Chain
The but-2-en-2-amine side chain is installed through a condensation reaction between a ketone intermediate and an amine. A ketone precursor, 4-oxo-4-(triazolopyrazinyl)but-2-enoic acid, is reacted with ammonium acetate in acetic acid under reflux to form the enamine. The (2Z)-stereochemistry is controlled by using a bulky base such as triethylamine, which favors the thermodynamically stable Z-isomer via kinetic control .
Critical Steps :
-
Ketone preparation : Oxidation of a secondary alcohol using pyridinium chlorochromate (PCC) in dichloromethane.
-
Enamine formation : Condensation at 110°C for 6 hours, followed by purification via silica gel chromatography .
Stereochemical Control and Final Functionalization
The Z-configuration of the double bond is secured through steric hindrance during the enamine formation. Computational studies indicate that the trifluoromethyl group on the triazolopyrazine ring induces electronic effects that stabilize the Z-isomer . Final deprotection of amine groups (if present) is performed using hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas.
Spectroscopic Validation :
-
¹H NMR : The coupling constant (J) of the enamine protons (δ 6.64 ppm, t, J = 73.1 Hz) confirms the Z-geometry .
-
¹³C NMR : Signals at δ 153.10 ppm (t, J = 2.8 Hz) and δ 115.65 ppm (t, J = 261.3 Hz) corroborate the trifluoromethyl and difluoromethoxy groups .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For commercial production, the patent route is preferred due to its robustness and compatibility with continuous flow chemistry. Critical quality attributes (CQAs) include:
-
Purity : ≥99.5% (HPLC).
-
Residual solvents : Methanol (<3000 ppm), THF (<720 ppm).
-
Impurities : ≤0.1% for any single unknown impurity.
Q & A
Q. What are the key synthetic pathways for this compound, and what are critical optimization steps?
The synthesis typically involves cyclocondensation of triazolopyrazine precursors with fluorinated phenyl ketones. A critical step is the stereoselective formation of the (2Z)-configured enamine, achieved via palladium-catalyzed coupling or base-mediated elimination. Key intermediates include 4-(2,4,5-trifluorophenyl)butan-2-one derivatives, with purity monitored by HPLC (>98%) and structural confirmation via H/C NMR .
Q. How is the compound characterized for structural and physicochemical properties?
- Structural analysis : X-ray crystallography confirms the (2Z)-configuration and planarity of the enamine moiety.
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in water) necessitates use of organic solvents like chloroform or methanol for assays .
- Thermal stability : Melting point 82–84°C, determined by differential scanning calorimetry (DSC) .
Q. What is the primary biological target, and how is target engagement validated?
The compound is a selective dipeptidyl peptidase IV (DPP-IV/CD26) inhibitor, validated via enzymatic assays using human recombinant DPP-IV. IC values range from 1–10 nM, measured via cleavage of fluorogenic substrates (e.g., Gly-Pro-AMC) .
Advanced Research Questions
Q. How does stereochemistry impact DPP-IV inhibition efficacy?
The (2Z)-isomer shows 10–50× higher potency than the (2E)-isomer due to optimal spatial alignment with the catalytic Ser630 residue. Chiral chromatography (e.g., Chiralpak AD-H column) isolates enantiomers, followed by comparative IC determination. The (2R)-configured derivative in related compounds exhibits enhanced binding affinity .
Q. What strategies resolve discrepancies between in vitro potency and in vivo pharmacokinetics?
Q. How can structure-activity relationship (SAR) studies enhance DPP-IV inhibition?
SAR focuses on:
- Triazolopyrazine core : Substitution at C3 (e.g., trifluoromethyl vs. methyl) modulates lipophilicity and target binding.
- Fluorophenyl group : 2,4,5-Trifluorination enhances electron-withdrawing effects, stabilizing enzyme interactions.
- Enamine linker : Rigid (2Z)-configuration minimizes entropic penalties during binding .
Methodological Challenges and Solutions
Q. How to address low aqueous solubility in preclinical assays?
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to achieve ≥1 mg/mL solubility.
- Salt formation : Synthesize hydrochloride salts to improve dissolution rates .
Q. What experimental designs validate target specificity against off-target proteases?
- Selectivity panels : Test against DPP-8, DPP-9, and fibroblast activation protein (FAP) using fluorogenic substrates.
- Crystallography : Co-crystal structures with DPP-IV (PDB: 1N1M) identify key hydrogen bonds (e.g., with Tyr547) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
